![molecular formula C17H27N5O3 B2669622 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-22-5](/img/structure/B2669622.png)
7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Bilastine and its related compounds has been described in several studies . The process involves the reaction of the benzimidazole intermediate with tosylated oxazole intermediate in the presence of sodium carbonate . This is followed by a reaction with 1-chloro-2-ethoxyethane to provide oxazole protected Bilastine . The oxazole ring is then cleaved by treating it with 3N HCl to provide Bilastine .Molecular Structure Analysis
The molecular structure of Bilastine, a compound related to the one , is described in several sources . It is a complex structure that includes a benzimidazole ring and a piperidine ring, among other functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bilastine have been described in detail in the literature . These reactions involve several steps, including the formation of an intermediate compound with an oxazole group and the subsequent cleavage of this group .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been described in the literature . For example, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, a compound related to the one , has a molecular weight of 309.84 .Scientific Research Applications
Structural and Chemical Analysis
Research has detailed the structural characteristics of compounds similar to "7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione." For example, the study of 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline describes the typical geometry of the fused rings in the purine system and the conformations of various substituents, highlighting the importance of these structural features in the compound's chemical behavior (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Synthesis and Derivatives
Synthetic methods and cardiovascular activities of 8-alkylamino derivatives of a closely related structure were investigated, showing that certain analogues display strong prophylactic antiarrhythmic activity and hypotensive activity. This study emphasizes the synthetic pathways to obtain these derivatives and assess their biological activities, providing a foundation for further research in developing therapeutic agents (Chłoń-Rzepa et al., 2004).
Pharmacological Evaluation
Another study focused on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, investigating their affinity and pharmacological evaluation towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research highlights the potential psychotropic activity of these compounds, contributing to the understanding of their interactions with serotonin receptors and their implications for treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antiasthmatic Potential
The development of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, for antiasthmatic activity showcases the exploration of these compounds' vasodilatory and phosphodiesterase 3 inhibitory effects. This research outlines the synthesis, characterization, and evaluation of these compounds, identifying derivatives with significant activity compared to standard treatments (Bhatia et al., 2016).
Mechanism of Action
properties
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-4-25-11-10-22-13(12-21-8-6-5-7-9-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOVTWKJRKTBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.